molecular formula C23H33N7O B6447480 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549011-76-7

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6447480
CAS No.: 2549011-76-7
M. Wt: 423.6 g/mol
InChI Key: WTFQAERUOSAFKU-UHFFFAOYSA-N
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Description

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is an organic compound with a structure that combines elements of piperazine and pyrimidine. This specific combination makes it a candidate for a variety of applications, particularly in medicinal chemistry due to its potential interactions with biological molecules.

Preparation Methods

Synthetic Routes

The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can be achieved through multi-step organic synthesis. A typical route involves the following steps:

  • Formation of the pyrimidine ring: : Starting with the cyclization of an appropriate amino- and methyl-substituted nitrile with ammonia.

  • Introduction of the piperazine ring: : Via nucleophilic substitution reactions where the piperazine's nitrogen atoms act as nucleophiles.

  • Final coupling: : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to join the piperazine derivative with the pyrimidine structure.

Reaction Conditions

  • Temperature: : Generally kept at room temperature to moderate heating.

  • Solvents: : Commonly used solvents include dichloromethane (DCM) and methanol.

  • Catalysts: : Often no catalysts are required due to the inherent reactivity of the intermediates.

Industrial Production Methods

On an industrial scale, the synthesis might use continuous flow reactors to optimize reaction time and product yield. The purification steps such as recrystallization or chromatography are scaled up for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the phenyl rings, which can introduce hydroxyl or carbonyl functionalities.

  • Reduction: : Selective reduction of specific nitrogen or carbonyl groups under mild conditions.

  • Substitution: : Electrophilic aromatic substitution could occur, particularly at the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Employing agents such as hydrogen in the presence of a palladium catalyst (Pd-C).

  • Substitution: : Using halogenating agents like bromine (Br₂) for aromatic substitutions.

Major Products

The products vary depending on the type of reaction but could include hydroxylated, carbonylated, or halogenated derivatives of the original compound.

Scientific Research Applications

In Chemistry

  • Catalysis: : As a ligand or base in catalytic systems.

  • Organic Synthesis: : Intermediate for synthesizing more complex molecules.

In Biology

  • Receptor Binding Studies: : Due to its structural similarity to known bioactive molecules, it can be used in binding studies to understand receptor-ligand interactions.

In Medicine

  • Drug Development:

In Industry

  • Material Science: : Possible uses in creating new polymers or as a building block in material synthesis.

Mechanism of Action

The compound likely interacts with biological systems via its piperazine and pyrimidine rings, binding to specific receptors or enzymes. Its mechanism of action would involve:

  • Binding to receptors: : Similar to other piperazine derivatives, it might bind to neurotransmitter receptors.

  • Pathway involvement: : It could influence signaling pathways by acting as an agonist or antagonist, modulating the activity of certain proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-piperazin-1-ylphenyl)-1-(4-pyridin-1-yl)pyrimidin-2-ylamine: : Another piperazine-pyrimidine derivative with different substituents on the rings.

  • 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine: : A simpler compound with only one piperazine and one pyrimidine ring.

Uniqueness

The presence of dimethylamino groups and the specific substitution pattern makes 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one unique, potentially offering different pharmacological or chemical properties compared to its analogs.

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Properties

IUPAC Name

2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O/c1-19-17-21(26(2)3)25-23(24-19)30-11-9-27(10-12-30)18-22(31)29-15-13-28(14-16-29)20-7-5-4-6-8-20/h4-8,17H,9-16,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFQAERUOSAFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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